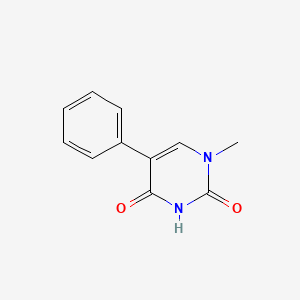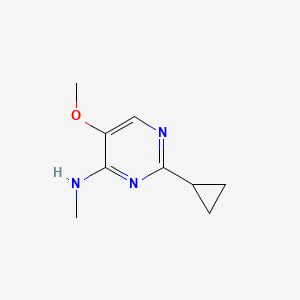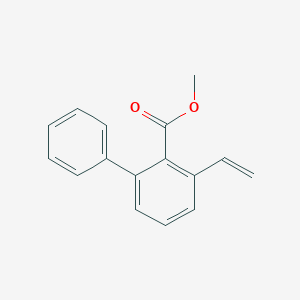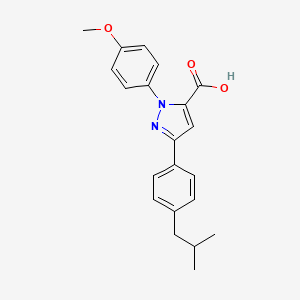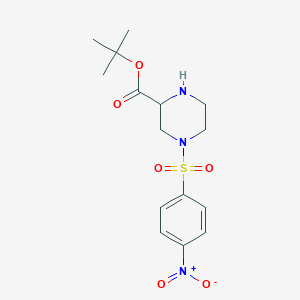
Tert-butyl 4-nosyl piperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-nosyl piperazine-2-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a tert-butyl group, a nosyl group, and a piperazine ring, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-nosyl piperazine-2-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and nosyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-nosyl piperazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nosyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, carboxylic acids, and other functionalized compounds that can serve as intermediates in further chemical synthesis .
Scientific Research Applications
Tert-butyl 4-nosyl piperazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, including amides, sulfonamides, and other heterocyclic compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-nosyl piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-nosyl piperazine-2-carboxylate is unique due to the presence of the nosyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of compounds that require selective functionalization and modification .
Properties
Molecular Formula |
C15H21N3O6S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)13-10-17(9-8-16-13)25(22,23)12-6-4-11(5-7-12)18(20)21/h4-7,13,16H,8-10H2,1-3H3 |
InChI Key |
QXDQQDCMXSJECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


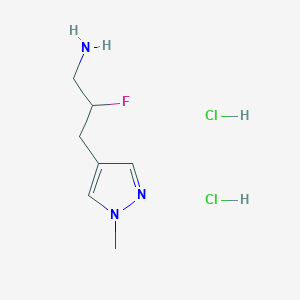
![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
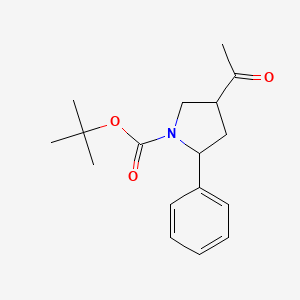

![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
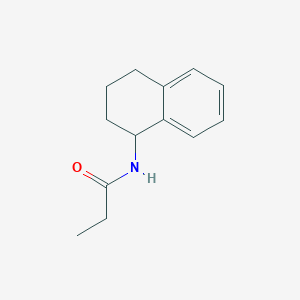
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
